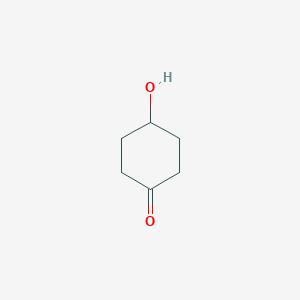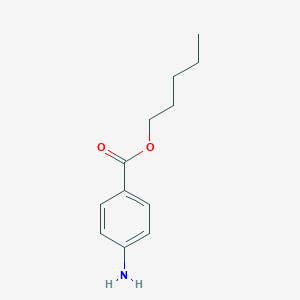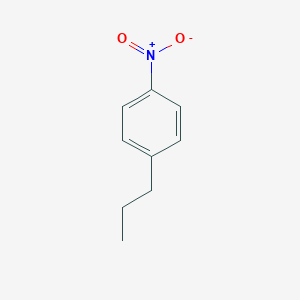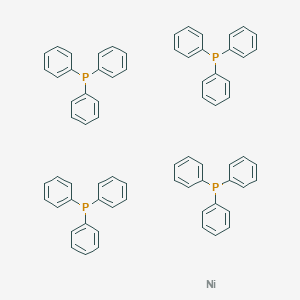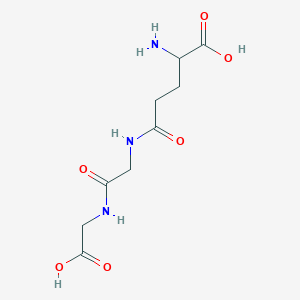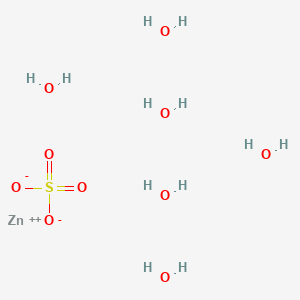
Tetrafluoridooxidomolybdenum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrafluoridooxidomolybdenum (MoOF4) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields such as catalysis, material science, and biochemistry. MoOF4 is a yellow crystalline solid that is highly soluble in water and other polar solvents.
Applications De Recherche Scientifique
Lipophilic Anionic Agents for Cation Extraction Tetrafluoridooxidomolybdenum, along with similar compounds like Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (TFPB), has been explored for its lipophilic properties and utility in the solvent-extraction of cations. These compounds are notable for their insolubility in water and resistance to acids and oxidants, making them valuable in partition equilibria studies and stability in acidic media (H. Nishida et al., 1984).
Magnetic Resonance Imaging and Spectroscopy Compounds like PTBD (perfluoro-2,2, 2′, 2′-tetramethyl-4,4′-bis(1, 3‐dioxolane)), which exhibit similarities to tetrafluoridooxidomolybdenum, have been developed for use in 19F MR imaging and spectroscopy. This application is significant due to the ability of such compounds to resonate at a single frequency, allowing for clearer imaging without requiring complex pulse sequences to suppress chemical shift artifacts (C. Sotak et al., 1993).
Difluoromethylation and Trifluoromethylation Reagents Tetrafluoroethane β-sultone (TFES), which is structurally related to tetrafluoridooxidomolybdenum, is widely used for its fluorinating derivatives as reagents. These reagents are vital in various chemical reactions, including the synthesis of drug candidates and novel functional materials. Their versatility in incorporating CF2 groups into various bonds and generating difluorocarbene under specific conditions extends the scope of carbene-based difluoromethylation reactions (Cheng‐Pan Zhang et al., 2014).
Thermoelectric Materials and Applications Research on high-efficiency thermoelectric materials, which convert waste heat into electrical energy, has involved compounds similar to tetrafluoridooxidomolybdenum. These materials are crucial for power-generation devices and solid-state refrigeration. Novel applications include biothermal batteries for pacemakers and power generation in space probes, showcasing the diverse potential of these materials (T. Tritt & M. Subramanian, 2006).
Electron Interactions in Plasma-Assisted Processes Carbon tetrafluoride (CF4), closely related to tetrafluoridooxidomolybdenum, is widely used in plasma-assisted material-processing applications, particularly in the semiconductor industry. Understanding its interactions with electrons and its behavior in plasma environments is essential for the efficient manufacturing of semiconductor devices (L. Christophorou et al., 1996).
Fluorescent Sensors in Food Chemistry Molybdenum disulfide nanoplates, which have a connection to tetrafluoridooxidomolybdenum, have been used in the development of fluorescent sensors for detecting tetracyclines in animal products. The sensitivity and specificity of these sensors highlight the potential of molybdenum-based compounds in food safety and human health applications (Pei Jia et al., 2019).
Propriétés
Numéro CAS |
14459-59-7 |
|---|---|
Nom du produit |
Tetrafluoridooxidomolybdenum |
Formule moléculaire |
F4MoO F4H4MoO |
Poids moléculaire |
192 g/mol |
Nom IUPAC |
oxomolybdenum;tetrahydrofluoride |
InChI |
InChI=1S/4FH.Mo.O/h4*1H;; |
Clé InChI |
HCUBBWLKCMNCRQ-UHFFFAOYSA-N |
SMILES |
O=[Mo].F.F.F.F |
SMILES canonique |
O=[Mo].F.F.F.F |
Synonymes |
Molybdenum fluoride oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



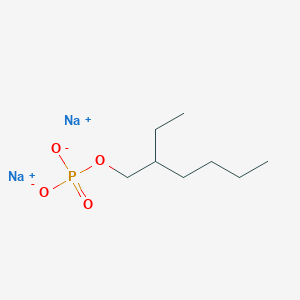
![6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2R,4S,5S)-rel-(9CI)](/img/structure/B83368.png)
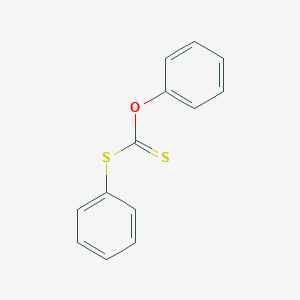
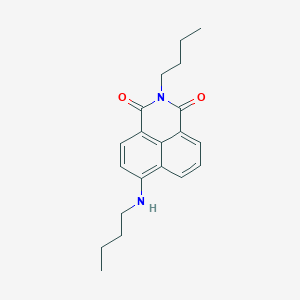
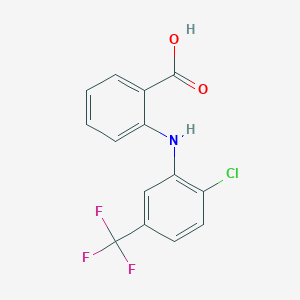
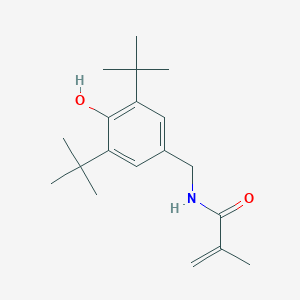
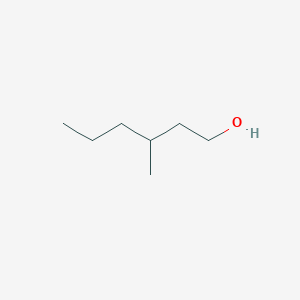
![4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline](/img/structure/B83378.png)
